molecular formula C18H19N3O3 B11011696 N-[4-(acetylamino)phenyl]-4-(propanoylamino)benzamide

N-[4-(acetylamino)phenyl]-4-(propanoylamino)benzamide

Cat. No.: B11011696
M. Wt: 325.4 g/mol
InChI Key: XQCRPFFQPCEQJE-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-(propionylamino)benzamide is an organic compound with a complex structure that includes both acetylamino and propionylamino functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4-(propionylamino)benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate aniline derivatives, which are then subjected to acylation reactions to introduce the acetyl and propionyl groups. The reaction conditions often include the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of N-[4-(acetylamino)phenyl]-4-(propionylamino)benzamide may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4-(propionylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols from the reduction of carbonyl groups.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-(propionylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-(propionylamino)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to the hyperacetylation of histones and subsequent changes in gene expression. This mechanism is particularly relevant in the context of its potential anticancer activity, where inhibition of HDACs can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-aminophenoxy)phenyl)acetamide: Similar structure with an aminophenoxy group instead of the propionylamino group.

    N-(4-(acetylamino)phenyl)-4-(aminomethyl)benzamide: Contains an aminomethyl group instead of the propionylamino group.

Uniqueness

N-[4-(acetylamino)phenyl]-4-(propionylamino)benzamide is unique due to the presence of both acetylamino and propionylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-(propanoylamino)benzamide

InChI

InChI=1S/C18H19N3O3/c1-3-17(23)20-15-6-4-13(5-7-15)18(24)21-16-10-8-14(9-11-16)19-12(2)22/h4-11H,3H2,1-2H3,(H,19,22)(H,20,23)(H,21,24)

InChI Key

XQCRPFFQPCEQJE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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